6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine is a complex organic compound that belongs to the class of purine derivatives. It has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of cyclin-dependent kinase inhibitors, which are crucial in cancer therapy. This compound is characterized by its unique structure that incorporates multiple functional groups, enhancing its biological activity.
This compound can be synthesized through various chemical reactions involving purine derivatives and specific amines. The synthesis methods often utilize starting materials such as 6-benzylamino-9-isopropylpurine and derivatives of hydroxybenzyl amines.
The compound is classified as a purine derivative and specifically falls under the category of cyclin-dependent kinase inhibitors. Its structure includes a purine base with additional hydroxyl and amine functionalities, which contribute to its biological properties.
The synthesis of 6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine typically involves multi-step organic reactions. The key steps include:
The synthesis can be performed under controlled conditions to optimize yield and purity. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress of the reactions and confirm the structure of the synthesized compound.
The molecular structure of 6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine features a purine ring system substituted with various functional groups:
The molecular formula can be represented as , with a molecular weight of approximately 360.42 g/mol. The presence of hydroxyl groups enhances its solubility in polar solvents, making it suitable for biological applications.
The compound participates in various chemical reactions typical for amines and hydroxyl-containing compounds:
Reactions are typically carried out under controlled pH and temperature conditions to ensure optimal yields. Monitoring is done using spectroscopic techniques to analyze reaction intermediates.
The mechanism of action for 6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine primarily involves inhibition of cyclin-dependent kinases (CDKs). By binding to these enzymes, the compound disrupts cell cycle progression, which is crucial in cancer cell proliferation.
Studies have shown that similar compounds exhibit significant inhibitory activity against various CDK isoforms, suggesting a potential pathway for therapeutic application .
Relevant analytical data can be obtained through techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine has potential applications in:
The compound 6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine exemplifies structurally advanced purine derivatives engineered for targeted bioactivity. Its systematic name—2-[[(2-hydroxyphenyl)methyl-[2-(3-hydroxypropylamino)-9-propan-2-ylpurin-6-yl]amino]methyl]phenol—encodes critical structural features [1] [5]. The purine core is modified at three positions:
6-Benzylaminopurine (BAP) analogues constitute a therapeutically significant class of cytokinin-derived molecules. Their anticancer potential stems from competitive inhibition of cyclin-dependent kinases (CDKs), which regulate cell-cycle progression and transcription [2] [4]. Key analogues include:
The evolution of substituted purines as anticancer agents accelerated in the 1990s with the discovery of olomoucine, leading to rationally designed inhibitors like roscovitine and bohemine [2]. These molecules established the pharmacophore model for CDK inhibition:
Table 1: Cytotoxic Profiles of Key 6-Benzylaminopurine Analogues and Metal Complexes
Compound | Cell Line (Cancer Type) | IC₅₀ (μM) | Target Kinase | Ref. |
---|---|---|---|---|
Bohemine (Free ligand) | K562 (leukemia) | 113 | CDK2 | [2] |
Roscovitine | MCF7 (breast) | 11–40 | CDK2/7/9 | [2] |
Pd(II)-L5 complex | HOS (osteosarcoma) | 8.9* | Unknown | [2] |
* IC₅₀ reduced by >10-fold vs. free ligand, highlighting metal coordination efficacy [2].
Palladium(II) coordination complexes of 6-benzylaminopurines (e.g., trans-[Pd(L₅)₂Cl₂]) marked a breakthrough, reducing IC₅₀ values >10-fold compared to organic precursors [2]. This innovation leveraged Pd(II)'s structural analogy to Pt(II) chemotherapeutics (e.g., cisplatin) but with altered kinetic properties and DNA-binding modes [2] [5].
The 2-hydroxybenzyl and 3-hydroxypropyl groups critically define the compound’s pharmacodynamic profile:
Analogues like N,N′-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride exhibit potent cytotoxicity (IC₅₀ < 20 μM in A549 lung cancer) via mitochondrial depolarization and G₂/M arrest [7].
3-Hydroxypropylamino Group:
Table 2: Functional Group Contributions to Anticancer Mechanisms
Functional Group | Key Biophysical Roles | Biological Effects Observed in Analogues |
---|---|---|
N,N-Di(2-hydroxybenzyl) | Metal chelation, kinase hinge-region H-bonding | Mitochondrial depolarization; G₁/S arrest [7] |
3-Hydroxypropyl | Solvent accessibility; auxiliary H-bond donor/acceptor | Enhanced kinase selectivity (e.g., CDK7 vs CDK9) [4] |
9-Isopropyl | Hydrophobic pocket occupancy; metabolic stability | Reduced deactivation by cellular phosphatases [2] |
These groups synergize to enhance membrane permeability, target affinity, and metal-mediated cytotoxicity, positioning this compound as a versatile scaffold for anticancer drug development [1] [2] [7].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5